molecular formula C21H23N7O2 B2696858 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide CAS No. 2034287-55-1

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

Cat. No.: B2696858
CAS No.: 2034287-55-1
M. Wt: 405.462
InChI Key: NCJYNBQFFQAPCS-UHFFFAOYSA-N
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Description

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a synthetic small molecule of interest in chemical biology and early drug discovery research. It is structurally characterized by a pyrimidine core linked to an azetidine-3-carboxamide group, further substituted with a morpholinophenyl ring. This specific molecular architecture is designed for targeted protein interaction, and the compound has been identified among novel compounds described as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors . ASK1 is a key mediator in the MAPK signaling pathway and plays a central role in cellular stress responses, including oxidative and endoplasmic reticulum stress. Its dysregulation is implicated in the pathogenesis of various diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer . Therefore, this compound provides researchers with a valuable chemical tool for probing the ASK1 signaling pathway, investigating the mechanisms of stress-induced apoptosis, and evaluating potential therapeutic strategies in relevant disease models. The structure-activity relationship (SAR) observed in its chemical class underscores the importance of the imidazole-pyrimidine moiety and the morpholino-containing aniline group for potent kinase inhibition. The molecular formula is C21H20N8OS and it has a molecular weight of 432.51 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c29-21(25-17-1-3-18(4-2-17)26-7-9-30-10-8-26)16-12-28(13-16)20-11-19(23-14-24-20)27-6-5-22-15-27/h1-6,11,14-16H,7-10,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJYNBQFFQAPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features multiple heterocyclic components: an imidazole ring, a pyrimidine ring, and an azetidine moiety. Its structural complexity suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC18H19N7O
Molecular Weight349.398 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole and pyrimidine rings are known to play crucial roles in enzyme inhibition and receptor modulation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases or proteases involved in disease pathways, leading to reduced proliferation of cancer cells or pathogens.
  • Receptor Modulation : Interaction with various receptors could influence signal transduction pathways, impacting cellular processes like apoptosis and differentiation.

Anticancer Activity

Numerous studies have indicated that compounds containing imidazole and pyrimidine moieties exhibit significant anticancer properties. For example, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF7 (breast cancer)

Preliminary data suggest that this compound may also exhibit selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Properties

The presence of nitrogen-containing heterocycles often correlates with antimicrobial activity. Compounds similar to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide have demonstrated effectiveness against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)
  • Gram-negative bacteria (e.g., Escherichia coli)

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various derivatives of imidazole-pyrimidine compounds. The findings indicated that compounds with similar structural features significantly inhibited the growth of HCT116 cells, suggesting a potential application in cancer therapy .

Study 2: Antimicrobial Activity

In another investigation, derivatives were tested for their antimicrobial properties against a panel of bacterial strains. The results showed that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineHeterocyclic structureKinase inhibition
1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamideSelective JNK3 inhibitionNeurodegenerative disease
5-FluorouracilPyrimidine derivativeAnticancer

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